![molecular formula C18H21N5 B2516935 1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946272-85-1](/img/structure/B2516935.png)
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its biological activity and potential as a pharmacological agent. Pyrazolo[3,4-d]pyrimidines have been studied extensively for their antiviral properties, as inhibitors of human dihydroorotate dehydrogenase (DHODH) , and as potent phosphodiesterase 5 (PDE5) inhibitors . They have also been explored for their potential in treating various diseases, including infectious diseases and cardiovascular conditions .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of substituted pyrazoles with various reagents to introduce additional functional groups that confer the desired biological activity. For instance, a hybrid compound with a pyrazolo[3,4-d]pyrimidine moiety was synthesized using Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . Similarly, substituted hydrazinopyrimidines have been used as starting materials to synthesize related compounds . These methods highlight the versatility of pyrazolo[3,4-d]pyrimidine chemistry in generating compounds with potential therapeutic effects.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. This bicyclic structure is often modified at various positions to enhance biological activity and selectivity. For example, the introduction of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine has been shown to significantly influence antiviral activity . The mass spectra of these compounds reveal specific fragmentation patterns that are useful for structural characterization .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions that are essential for their biological function. For instance, the fragmentation of these compounds under positive electrospray ionization involves the decomposition of their heterocyclic fragments . The reactivity of these compounds can be tailored by substituting different groups, which can lead to changes in their pharmacological profile, as seen in the synthesis of analogues with varying adenosine receptor affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. These properties determine the compound's solubility, stability, and overall pharmacokinetic profile. For example, the introduction of alkoxy groups has been explored to improve the potency and selectivity of PDE5 inhibitors . The cytoprotective antiulcer activity of certain derivatives also highlights the importance of optimizing these properties for therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research on pyrazolo[1,5-a]pyrimidines, such as the study by Aggarwal et al. (2014), has revealed their potential anti-inflammatory activity. The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated significant inhibition of inflammation in in vitro and in vivo models. These compounds were synthesized by reacting amino-pyrazoles with trifluoromethyl-β-diketones, showing promising anti-inflammatory activity, with some compounds displaying activity comparable to standard drugs like Indomethacin (Aggarwal et al., 2014).
Antimicrobial Activity
Beyzaei et al. (2017) explored the antimicrobial efficacy of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives. These compounds were synthesized through a reaction involving amino-pyrazole and various nitriles, exhibiting a broad spectrum of antibacterial and antifungal activities. The study highlighted the potential of these derivatives as inhibitors against pathogenic bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa, presenting a new avenue for antimicrobial drug development (Beyzaei et al., 2017).
Anticancer Activity
Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines with anticancer and anti-5-lipoxygenase properties. These derivatives showed cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. The study demonstrates the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy, especially in targeting specific enzymes and pathways involved in cancer progression (Rahmouni et al., 2016).
Synthesis and Characterization
Efforts to synthesize and characterize pyrazolo[3,4-d]pyrimidine derivatives have led to the discovery of various compounds with potential biological applications. For instance, Buriol et al. (2013) described the synthesis of pyrazolo[1,5-a]pyrimidines using ultrasound irradiation, highlighting the efficiency and simplicity of this method. This approach not only simplifies the synthesis process but also opens up new possibilities for developing compounds with enhanced biological activities (Buriol et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-7-9-22(10-8-13)17-15-11-21-23(18(15)20-12-19-17)16-6-4-3-5-14(16)2/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLWQMCYAZPDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


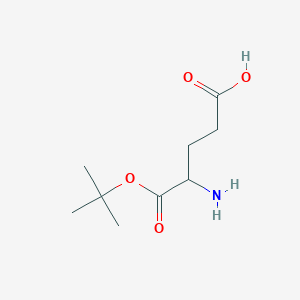
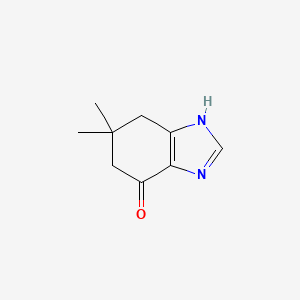


![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)
![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

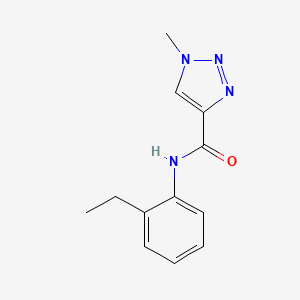
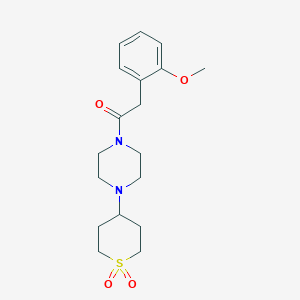
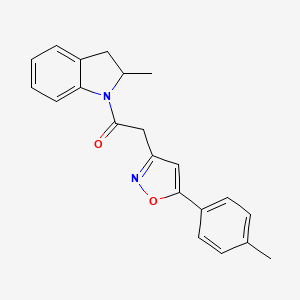
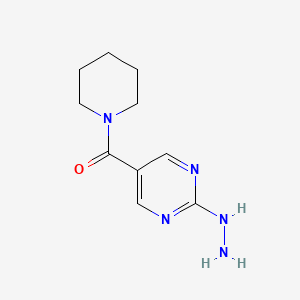
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)